
(4-Phenyl-1,3-thiazol-2-yl)methanol
Overview
Description
(4-Phenyl-1,3-thiazol-2-yl)methanol is an organic compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a phenyl group and a hydroxymethyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Phenyl-1,3-thiazol-2-yl)methanol involves the reaction of benzoic acid (4-phenylthiazol-2-yl)methyl benzoate with potassium hydroxide in ethanol. The reaction mixture is initially cooled with ice and then allowed to warm to room temperature while stirring for one hour . The reaction is then concentrated under reduced pressure and diluted with water to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include (4-Phenyl-1,3-thiazol-2-yl)carboxylic acid and (4-Phenyl-1,3-thiazol-2-yl)aldehyde.
Reduction: The major product is the corresponding thiazolidine derivative.
Substitution: Products include brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHNOS
Molecular Weight: 191.25 g/mol
CAS Number: 65384-99-8
SMILES Notation: C1=CC=C(C=C1)C2=CSC(=N2)CO
The compound features a thiazole ring linked to a phenyl group via a methanol moiety, which contributes to its reactivity and biological activity.
Chemistry
(4-Phenyl-1,3-thiazol-2-yl)methanol serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic synthesis reactions due to its functional groups that allow for electrophilic and nucleophilic substitutions.
Biochemistry
The compound exhibits significant interactions with biological macromolecules:
- Enzyme Inhibition: It has been shown to inhibit enzymes such as cytochrome P450, influencing drug metabolism.
- Protein Interactions: The thiazole ring enhances the compound's ability to bind to proteins like albumin, affecting drug distribution and bioavailability.
Medicine
Research indicates potential therapeutic effects:
- Antimicrobial Properties: Studies have demonstrated that this compound has antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
- Anticancer Activity: The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Data Table: Biological Activities
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties make it suitable for developing new materials with desirable chemical characteristics .
Case Study 1: Antimicrobial Research
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Study
Research involving the treatment of specific cancer cell lines with this compound revealed that it induces apoptosis through the modulation of key signaling pathways. This finding supports further investigation into its use as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of (4-Phenyl-1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group.
Thiazole derivatives: Various thiazole derivatives exhibit similar biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
(4-Phenyl-1,3-thiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
(4-Phenyl-1,3-thiazol-2-yl)methanol is a compound characterized by its thiazole ring and phenyl group, which contribute to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the thiazole ring is pivotal for its biological activity, allowing it to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₀H₉NOS |
SMILES Representation | C1=CC=C(C=C1)C2=CSC(=N2)CO |
InChI Key | TYUWZKSJURGPRJ-UHFFFAOYSA-N |
The compound exhibits significant interactions with enzymes and proteins. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it binds to serum albumin, influencing its distribution and bioavailability in biological systems.
Enzyme Interactions
- Cytochrome P450 : Modulates drug metabolism.
- Kinases : Inhibits specific kinases involved in cell signaling pathways.
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Inflammation : Inhibits the NF-κB signaling pathway, leading to reduced inflammatory responses.
- Gene Expression : Alters gene expression by interacting with transcription factors and DNA.
Molecular Mechanisms
The biological activity of this compound is mediated through several mechanisms:
- Binding to Biomolecules : The compound can bind to enzymes and receptors, resulting in either inhibition or activation of specific pathways.
- Gene Regulation : It affects chromatin structure and transcription factor interactions, thereby influencing gene expression.
- Stability and Degradation : The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties:
- Antifungal Activity : Effective against various fungal strains.
- Antibacterial Activity : Demonstrates activity against Gram-positive bacteria and multidrug-resistant strains .
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of thiazole derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Candida species effectively. The minimal inhibitory concentrations (MICs) were comparable to established antifungal agents .
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Drug Development : As a scaffold for designing new antimicrobial agents.
- Cancer Therapy : Due to its cytotoxic effects on cancer cell lines.
Q & A
Q. What are the common synthetic routes for (4-Phenyl-1,3-thiazol-2-yl)methanol, and how are structural and purity parameters validated?
Basic Research Question
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Grignard reagent-mediated reactions. For example, thiazole rings are formed by reacting 2-bromoacetophenone derivatives with thiourea under reflux conditions in ethanol . Structural validation employs ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 7.0–7.5 ppm) and IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹). Purity is assessed via elemental analysis (C, H, N, S) with deviations <0.4% from theoretical values .
Q. How does the electronic nature of the thiazole ring influence the reactivity of this compound in further functionalization?
Basic Research Question
The thiazole ring’s electron-deficient nature (due to the electronegative sulfur and nitrogen atoms) facilitates nucleophilic substitution at the 2-position. For instance, the hydroxyl group in the methanol moiety can undergo esterification or etherification under Mitsunobu conditions . Computational studies (e.g., Multiwfn ) reveal localized electron density around the sulfur atom, which enhances electrophilic aromatic substitution at the phenyl ring .
Q. What computational strategies are employed to analyze the electronic properties and charge distribution of this compound derivatives?
Advanced Research Question
Multiwfn , a wavefunction analyzer, calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For example, ESP maps show negative potential near the thiazole’s sulfur atom, guiding reactivity predictions. Electron localization function (ELF) analysis quantifies covalent bonding, while bond order analysis (e.g., Wiberg indices) assesses conjugation between the thiazole and phenyl rings . These methods are critical for designing derivatives with tailored redox or optical properties .
Q. What challenges arise during crystallographic refinement of this compound derivatives, and how are they addressed?
Advanced Research Question
Crystallographic refinement using SHELXL often encounters disordered solvent molecules or twinning in thiazole-containing structures. For example, hydrogen atoms in the methanol group may require riding models due to low electron density. High-resolution data (d < 0.8 Å) and restraints on bond distances/angles improve refinement accuracy. Twinning is resolved using the SHELXD module for structure solution .
Q. How do structural modifications of this compound impact its biological activity, particularly in antimicrobial or anticancer contexts?
Advanced Research Question
Derivatization at the hydroxyl group (e.g., acetylated or glycosylated analogs) enhances membrane permeability, as shown in docking studies with bacterial enzymes or cancer cell receptors. For instance, compound 9c () exhibits MIC values of 2–4 µg/mL against S. aureus due to improved hydrophobic interactions. Thiazole’s sulfur atom also chelates metal ions in enzyme active sites, disrupting microbial metabolism .
Q. What strategies are effective for introducing bioorthogonal functional groups into this compound for targeted drug delivery?
Advanced Research Question
Click chemistry (e.g., CuAAC) with propargyl ethers or azide-modified linkers enables site-specific conjugation. For example, reacting the methanol group with propargyl bromide forms an alkyne handle for azide-bearing biomolecules. Suzuki-Miyaura cross-coupling on the phenyl ring introduces aryl boronate tags for PET imaging . Reaction progress is monitored via TLC or HPLC-MS to ensure >95% yield .
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWZKSJURGPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351384 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65384-99-8 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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